3-Chlorobut-2-enoyl chloride
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Overview
Description
3-Chlorobut-2-enoyl chloride is an organic compound with the molecular formula C4H4Cl2O. It is a chlorinated derivative of butenoyl chloride and is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both a double bond and a chlorine atom, making it a valuable intermediate in organic synthesis.
Preparation Methods
3-Chlorobut-2-enoyl chloride can be synthesized through several methods. One common synthetic route involves the chlorination of butenoyl chloride. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out at low temperatures to prevent unwanted side reactions.
Industrial production methods often involve the large-scale chlorination of butenoyl chloride using similar chlorinating agents. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
3-Chlorobut-2-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Addition Reactions: The double bond in the compound can participate in addition reactions with reagents like hydrogen halides (HX) or halogens (X2), resulting in the formation of dihalides or halohydrins.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alkenes or alkanes, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include the use of strong acids or bases, catalysts, and specific solvents to control the reaction environment. Major products formed from these reactions include various substituted butenoyl derivatives, which are valuable intermediates in organic synthesis.
Scientific Research Applications
3-Chlorobut-2-enoyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and polymers.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3-Chlorobut-2-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom and the double bond makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
3-Chlorobut-2-enoyl chloride can be compared with other similar compounds, such as:
Butenoyl Chloride: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Chloropropionyl Chloride: Contains a saturated carbon chain, resulting in different reactivity and applications.
3-Chlorobut-1-ene: Lacks the carbonyl group, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its combination of a double bond and a chlorine atom, which provides a unique reactivity profile and makes it a valuable intermediate in various chemical processes.
Properties
CAS No. |
52793-16-5 |
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Molecular Formula |
C4H4Cl2O |
Molecular Weight |
138.98 g/mol |
IUPAC Name |
3-chlorobut-2-enoyl chloride |
InChI |
InChI=1S/C4H4Cl2O/c1-3(5)2-4(6)7/h2H,1H3 |
InChI Key |
YEPMGMICLADAQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)Cl)Cl |
Origin of Product |
United States |
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